

Reference standards for 5-Iodo-3-methoxyisothiazole analysis

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Compound of Interest

Compound Name: 5-Iodo-3-methoxyisothiazole

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Analytical Reference Standards for **5-Iodo-3-methoxyisothiazole**: A Comparative Guide to Qualification and Analytical Methodologies

Introduction

5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7; Molecular Weight: 241.05 g/mol) is a highly versatile, halogenated heterocyclic building block[1]. Characterized by an electron-rich isothiazole ring and a reactive carbon-iodine bond at the 5-position, it is increasingly utilized in medicinal chemistry and the synthesis of advanced organic electronic materials (such as OLEDs and OFETs) via transition-metal-catalyzed cross-coupling reactions[2].

To accurately quantify this intermediate during reaction monitoring, yield optimization, and impurity profiling, researchers must utilize rigorously qualified reference standards. Because the analytical response of a molecule can vary considerably based on its structural moieties, establishing metrological traceability through a self-validating analytical system is paramount[3]. This guide objectively compares reference standard grades and provides a self-validating, causal methodology for qualifying an in-house working standard.

Section 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of a reference standard is a balance between metrological rigor, cost, and the specific phase of research. Table 1 summarizes the performance and application metrics of three common reference standard tiers.

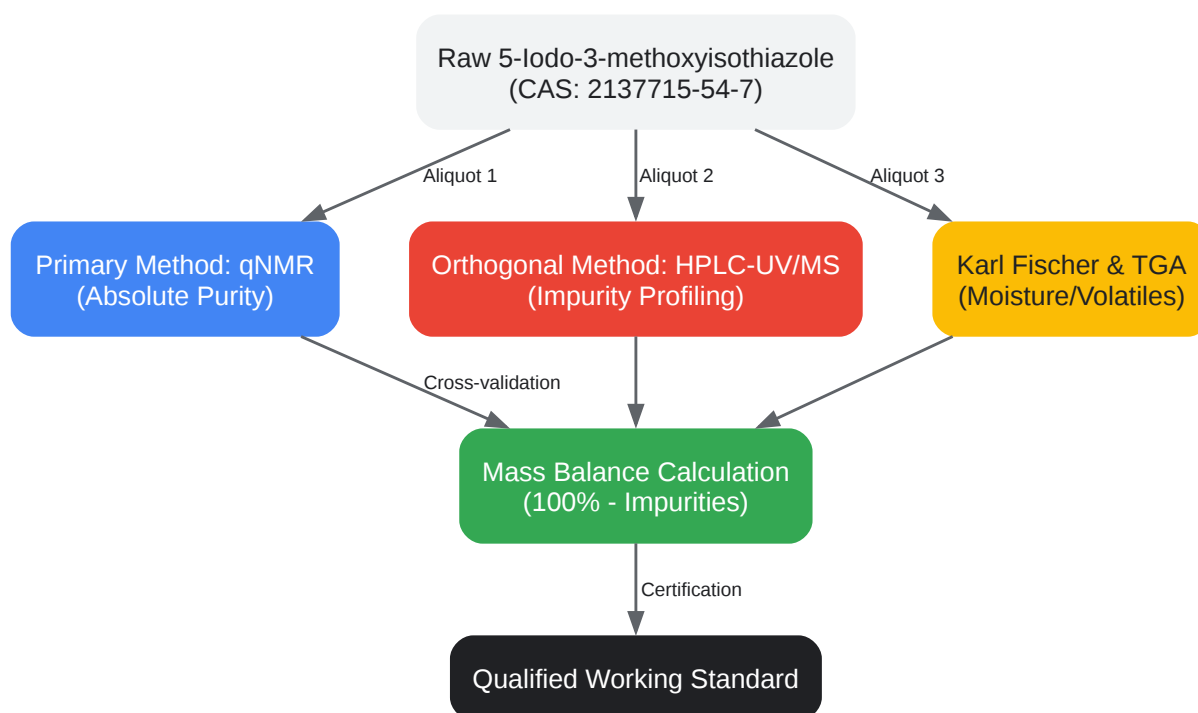
Table 1: Comparative Analysis of Reference Standard Grades

Standard Grade	Metrological Traceability	Typical Purity	Relative Cost	Primary Application
Certified Reference Material (CRM)	ISO 17034 / SI-traceable	>99.5%	High	Primary instrument calibration, regulatory CMC submissions, absolute quantification.
Analytical Standard	Certificate of Analysis (CoA)	>98.0%	Medium	Routine quality control (QC), analytical method development.
In-House Working Standard	Qualified via qNMR / Mass Balance	>95.0%	Low	High-throughput reaction monitoring, early-stage exploratory R&D.

Causality in Selection: For absolute quantification, a CRM is required because its purity is traced back to the International System of Units (SI)^[4]. However, CRMs are expensive and often available in limited quantities. For routine laboratory workflows (e.g., monitoring a Suzuki-Miyaura coupling), an In-House Working Standard is the most pragmatic choice—provided it is rigorously qualified against a primary ratio method like Quantitative NMR (qNMR)^[5].

Section 2: The Self-Validating Qualification Workflow

To elevate an in-house batch of **5-Iodo-3-methoxyisothiazole** to the status of a "Qualified Working Standard," we employ a multiparametric workflow. This relies on qNMR for absolute purity and High-Performance Liquid Chromatography (HPLC) for orthogonal impurity profiling.



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Figure 1: Self-validating multiparametric workflow for reference standard qualification.

Protocol 1: Absolute Purity Determination via qNMR

Unlike chromatography, qNMR is a primary ratio method that does not require a reference standard of the analyte itself. The NMR signal intensity is directly proportional to the number of resonant nuclei, allowing for universal internal standards^{[6][7]}.

Step-by-Step Methodology:

- System Suitability Testing (SST): Run a blank spectrum of the deuterated solvent (CDCl₃) to ensure no residual peaks interfere with the target integration regions (3.0 ppm, 3.9 ppm, and 6.5 ppm).
- Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the **5-Iodo-3-methoxyisothiazole** sample and ~5.0 mg of a CRM-grade Internal Standard (IS).
 - Causality for IS Choice: is selected because its 6-proton singlet at ~3.0 ppm does not overlap with the analyte's methoxy protons (~3.9 ppm, 3H) or the C4 aromatic proton (~6.5 ppm, 1H)[5].
- Acquisition Parameters: Acquire the ¹H -NMR spectrum at 400 MHz or 500 MHz using a 90° excitation pulse.
 - Causality for Relaxation Delay (D1): Set D1=30 seconds. Accurate quantitative integration requires complete longitudinal relaxation of all spins. A D1 of ≥5×T1 ensures >99.3% magnetization recovery, preventing integration bias against the slower-relaxing aromatic proton[6].
- Data Processing & Calculation: Apply baseline correction and integrate the DMSO₂ peak and the analyte's methoxy peak. Calculate mass fraction purity (Px) using the standard qNMR equation:

$$Px = \frac{I_{std} \times N_x \times N_{std} \times M_{std} \times W_x}{W_{std} \times P_{std}}$$

Section 3: Orthogonal Impurity Profiling via HPLC-UV/MS

While qNMR provides highly accurate absolute purity, its limit of detection (LOD) is typically around 0.1% to 1.0%[5]. To detect trace organic impurities that could poison downstream transition-metal catalysts, we employ HPLC-UV/MS as an orthogonal, self-validating check.

Protocol 2: HPLC-UV/MS Method

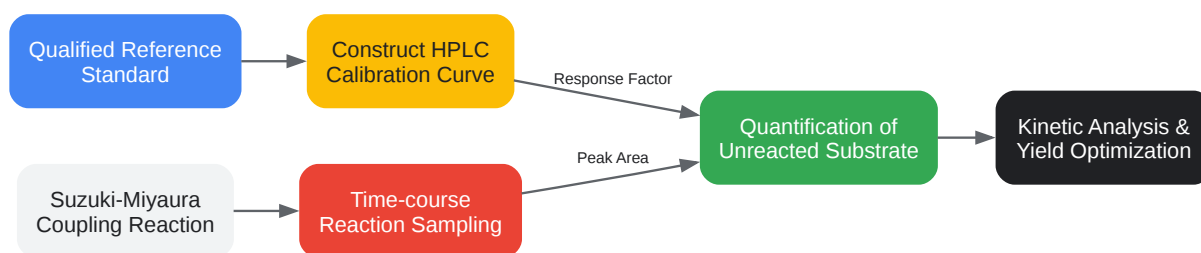
- SST Execution: Inject the standard solution 5 consecutive times. The system is only validated for use if the Retention Time RSD is < 0.5% and Peak Area RSD is < 1.0%.
- Chromatographic Conditions:
 - Column: Sub-2 μm C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Causality: The highly lipophilic iodine atom at the 5-position drives strong hydrophobic retention. A densely endcapped C18 phase prevents secondary interactions and peak tailing.
 - Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
 - Causality: Formic acid acts as an ion-pairing agent and pH buffer, ensuring that any trace weakly acidic or basic impurities remain in a single ionization state, preventing peak splitting while enabling positive-mode ESI-MS detection.
 - Detection: UV at 254 nm.
 - Causality: 254 nm optimally captures the $\pi \rightarrow \pi^*$ transition of the conjugated isothiazole ring system.

Table 2: Typical Impurity Profile and Analytical Responses

Analyte / Potential Impurity	Structural Characteristic	Relative Retention Time (RRT)	Primary Detection Mode
5-Iodo-3-methoxyisothiazole	Target Intermediate	1.00	UV (254 nm) / MS (ESI+)
3-Methoxyisothiazole	Des-iodo degradation product	~0.65	UV (254 nm) / MS (ESI+)
Isothiazol-3-ol derivative	Demethylated impurity	~0.45	UV (254 nm) / MS (ESI-)
4,5-Diiodo-3-methoxyisothiazole	Over-halogenated byproduct	~1.40	UV (254 nm) / MS (ESI+)

Section 4: Downstream Application & Reactivity Monitoring

Once the in-house standard is qualified (purity established via qNMR and trace impurities mapped via HPLC), it becomes the foundational reference point for monitoring complex downstream syntheses, such as incorporating the isothiazole moiety into organic semiconductor molecules[2].



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Figure 2: HPLC-based reaction monitoring workflow utilizing the qualified reference standard.

By injecting known concentrations of the qualified standard, researchers can generate a highly accurate calibration curve. This allows for the precise calculation of response factors, enabling the exact quantification of unreacted **5-Iodo-3-methoxyisothiazole** in crude reaction mixtures, thereby driving kinetic analysis and yield optimization in material science and drug development.

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